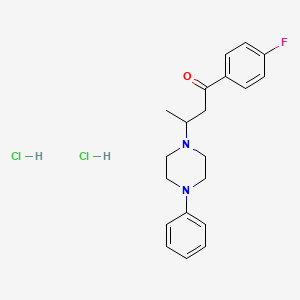
2,6-Bis(1-piperidylmethyl)-4-(alpha,alpha-dimethylbenzyl)phenol dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is a complex organic compound with a unique structure that includes phenyl, piperidine, and phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenylpropan-2-yl Intermediate: This step involves the alkylation of benzene with propylene to form 2-Phenylpropan-2-yl.
Introduction of Piperidine Groups: The phenylpropan-2-yl intermediate is then reacted with piperidine in the presence of a suitable catalyst to introduce the piperidine groups.
Formation of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine groups can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Phenylpropan-2-yl)-2,6-bis(morpholin-1-ylmethyl)phenol
- 4-(2-Phenylpropan-2-yl)-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Uniqueness
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is unique due to the presence of piperidine groups, which confer specific chemical and biological properties. These properties can be distinct from those of similar compounds with different substituents, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2089-46-5 |
|---|---|
Fórmula molecular |
C27H40Br2N2O |
Peso molecular |
568.4 g/mol |
Nombre IUPAC |
4-(2-phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol;dihydrobromide |
InChI |
InChI=1S/C27H38N2O.2BrH/c1-27(2,24-12-6-3-7-13-24)25-18-22(20-28-14-8-4-9-15-28)26(30)23(19-25)21-29-16-10-5-11-17-29;;/h3,6-7,12-13,18-19,30H,4-5,8-11,14-17,20-21H2,1-2H3;2*1H |
Clave InChI |
OEPQVKRTPFTHNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
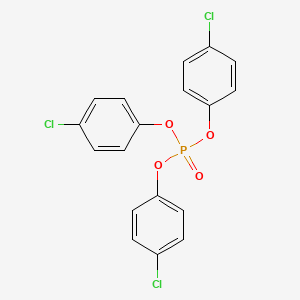

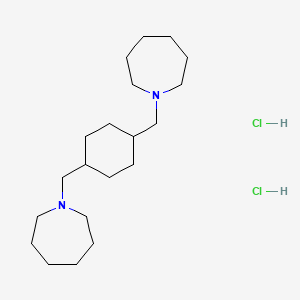
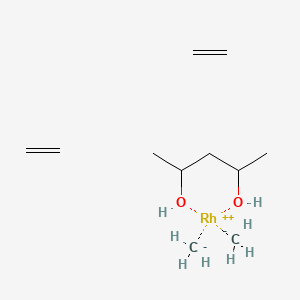
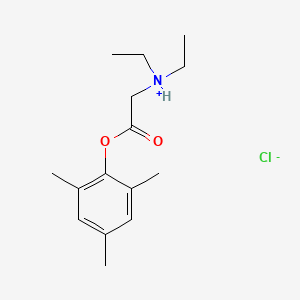
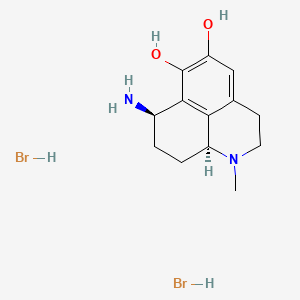

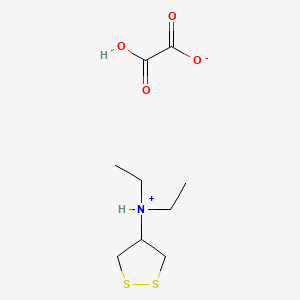


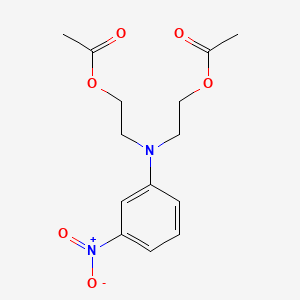
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
